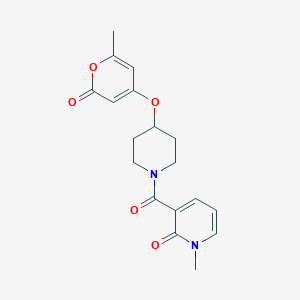![molecular formula C13H11F3N2OS B2969908 1-{4-Methyl-2-[4-(trifluoromethyl)anilino]-1,3-thiazol-5-yl}-1-ethanone CAS No. 439112-07-9](/img/structure/B2969908.png)
1-{4-Methyl-2-[4-(trifluoromethyl)anilino]-1,3-thiazol-5-yl}-1-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-Methyl-2-[4-(trifluoromethyl)anilino]-1,3-thiazol-5-yl}-1-ethanone is a complex organic compound characterized by the presence of a thiazole ring, a trifluoromethyl group, and an anilino group
Preparation Methods
The synthesis of 1-{4-Methyl-2-[4-(trifluoromethyl)anilino]-1,3-thiazol-5-yl}-1-ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via trifluoromethylation reactions, which can be catalyzed by various reagents.
Coupling with Aniline Derivative: The final step involves coupling the thiazole derivative with an aniline derivative to form the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced catalytic systems and reaction conditions.
Chemical Reactions Analysis
1-{4-Methyl-2-[4-(trifluoromethyl)anilino]-1,3-thiazol-5-yl}-1-ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{4-Methyl-2-[4-(trifluoromethyl)anilino]-1,3-thiazol-5-yl}-1-ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It finds applications in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-{4-Methyl-2-[4-(trifluoromethyl)anilino]-1,3-thiazol-5-yl}-1-ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-{4-Methyl-2-[4-(trifluoromethyl)anilino]-1,3-thiazol-5-yl}-1-ethanone can be compared with other similar compounds, such as:
Cardarine (GW 501516): A compound with a similar thiazole ring structure, known for its role as a peroxisome proliferator-activated receptor agonist.
2-Chloro-4-fluoro-1-(trifluoromethyl)benzene: Another compound with a trifluoromethyl group, used in various chemical applications.
4-Amino-2-(trifluoromethyl)pyridine: A compound with a trifluoromethyl group and a pyridine ring, known for its use in pharmaceutical research.
Properties
IUPAC Name |
1-[4-methyl-2-[4-(trifluoromethyl)anilino]-1,3-thiazol-5-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2OS/c1-7-11(8(2)19)20-12(17-7)18-10-5-3-9(4-6-10)13(14,15)16/h3-6H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCORXFMYKJKHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC2=CC=C(C=C2)C(F)(F)F)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,4-dichlorobenzenecarbaldehyde O-{[5-[(4-bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}oxime](/img/structure/B2969825.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2969827.png)
![6-Chloro-1H-imidazo[4,5-b]pyridin-2-amine;hydrochloride](/img/structure/B2969829.png)


![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2969833.png)
![(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2969836.png)
![ethyl 3-cyano-2-(4-methoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2969838.png)
![2-Chloro-1-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]ethan-1-one](/img/structure/B2969839.png)
![2-[6-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-phenylacetonitrile](/img/structure/B2969840.png)
![2-(4-methoxyphenyl)-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2969841.png)
![10,11-dimethoxy-6-(4-methylphenyl)-7,7a-dihydro-12H-isoindolo[2,1-a][1,5]benzodiazepin-12-one](/img/structure/B2969842.png)
![7-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-8-(ethylamino)-3-methylpurine-2,6-dione](/img/structure/B2969843.png)

